molecular formula C19H26N2O4 B12199974 3-[3-(4-Methoxyphenoxy)propyl]-1,3-diazaspiro[4.6]undecane-2,4-dione

3-[3-(4-Methoxyphenoxy)propyl]-1,3-diazaspiro[4.6]undecane-2,4-dione

Cat. No.: B12199974
M. Wt: 346.4 g/mol
InChI Key: WAVGGYGZQNOAKP-UHFFFAOYSA-N
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Description

3-[3-(4-Methoxyphenoxy)propyl]-1,3-diazaspiro[46]undecane-2,4-dione is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Methoxyphenoxy)propyl]-1,3-diazaspiro[4.6]undecane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach is to use a spirocyclization reaction, where a linear precursor undergoes cyclization to form the spirocyclic core. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Methoxyphenoxy)propyl]-1,3-diazaspiro[4.6]undecane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[3-(4-Methoxyphenoxy)propyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[3-(4-Methoxyphenoxy)propyl]-1,3-diazaspiro[4.6]undecane-2,4-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-Methoxyphenoxy)propyl]-1,3-diazaspiro[4.6]undecane-2,4-dione is unique due to its spirocyclic structure, which imparts specific chemical and biological properties. This structure can enhance its stability, bioavailability, and ability to interact with biological targets compared to other similar compounds.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

3-[3-(4-methoxyphenoxy)propyl]-1,3-diazaspiro[4.6]undecane-2,4-dione

InChI

InChI=1S/C19H26N2O4/c1-24-15-7-9-16(10-8-15)25-14-6-13-21-17(22)19(20-18(21)23)11-4-2-3-5-12-19/h7-10H,2-6,11-14H2,1H3,(H,20,23)

InChI Key

WAVGGYGZQNOAKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2C(=O)C3(CCCCCC3)NC2=O

Origin of Product

United States

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